7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 172426-87-8
Cat. No.: VC0193933
Molecular Formula: C17H20FN3O4
Molecular Weight: 349.37
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172426-87-8 |
|---|---|
| Molecular Formula | C17H20FN3O4 |
| Molecular Weight | 349.37 |
| IUPAC Name | 7-(2-aminopropylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H20FN3O4/c1-8(19)6-20-13-12(18)5-10-14(16(13)25-2)21(9-3-4-9)7-11(15(10)22)17(23)24/h5,7-9,20H,3-4,6,19H2,1-2H3,(H,23,24) |
| SMILES | CC(CNC1=C(C=C2C(=C1OC)N(C=C(C2=O)C(=O)O)C3CC3)F)N |
Introduction
Chemical Identification and Nomenclature
7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid is identified by the Chemical Abstracts Service (CAS) registry number 172426-87-8. This compound has a molecular formula of C17H20FN3O4 and a molecular weight of 349.36 .
The compound is known by several synonyms, including:
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Gatifloxacin Impurity 7
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Desethylene Gatifloxacin
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Gatifloxacin Impurity 1381
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Gatifloxacin Desethylene Impurity
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7-(2-aminopropylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
These synonyms suggest that the compound is structurally related to gatifloxacin, a fluoroquinolone antibiotic, and may be an impurity or degradation product of gatifloxacin. The designation as "Desethylene Gatifloxacin" indicates it may be a structural analog of gatifloxacin that lacks an ethylene group present in the parent compound.
The structure of this compound includes several key functional groups that contribute to its chemical behavior and potential biological activity. These include a quinoline core structure with a carboxylic acid at position 3, a cyclopropyl group at position 1, a fluorine atom at position 6, a methoxy group at position 8, and an aminopropyl amino group at position 7. This structural composition places it within the fluoroquinolone class of compounds, which are known for their antibacterial properties.
| Safety Parameter | Details |
|---|---|
| Globally Harmonized System Symbol | GHS07 |
| Signal word | Warning |
| Hazard statements | H302-H315-H319-H335 |
| Precautionary statements | P261-P305+P351+P338 |
The GHS07 symbol is used to indicate compounds that may cause less severe health hazards, aligning with the "Warning" signal word rather than the more severe "Danger" designation. This classification suggests that while the compound presents health risks, they are generally manageable with proper precautions.
The hazard statements indicate that the compound:
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Is harmful if swallowed (H302)
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Causes skin irritation (H315)
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Causes serious eye irritation (H319)
The precautionary statements recommend:
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Avoiding breathing dust, fume, gas, mist, vapors, or spray (P261)
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If in eyes: Rinsing cautiously with water for several minutes, removing contact lenses if present and easy to do, and continuing to rinse (P305+P351+P338)
These safety considerations suggest that appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be employed when working with this compound. Additionally, proper ventilation and containment measures should be in place to minimize exposure, especially in research laboratory settings where the compound might be synthesized or analyzed.
The Food and Drug Administration (FDA) has assigned the Unique Ingredient Identifier (UNII) 8N7BK6Y39D to this compound , which serves as a regulatory tracking code for substances used in FDA-regulated products. This assignment indicates recognition by regulatory authorities and suggests potential relevance in pharmaceutical contexts.
Research Context and Significance
The identification and characterization of 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid as a gatifloxacin impurity places it in the context of pharmaceutical quality control and regulatory science. In pharmaceutical manufacturing, impurities can arise from various sources, including synthesis reactions, degradation processes, or storage conditions.
Understanding the properties and potential effects of these impurities is crucial for ensuring the safety, efficacy, and stability of the final drug product. This is particularly important for antibiotics, where impurities could potentially contribute to treatment failure or the development of antimicrobial resistance if they alter the pharmacological profile of the active ingredient.
The FDA and other regulatory agencies have established guidelines for the control and characterization of impurities in pharmaceutical products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides specific guidance on impurities in new drug substances (Q3A) and new drug products (Q3B). According to these guidelines, impurities above certain thresholds must be identified, characterized, and qualified through safety studies.
The identification and listing of 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid as a known impurity of gatifloxacin would be significant for compliance with these regulatory requirements. Manufacturers of gatifloxacin would need to monitor and control levels of this impurity in their products, implementing appropriate analytical methods for its detection and quantification.
Furthermore, understanding the structure-activity relationship between gatifloxacin and its impurities, including 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid, could provide insights into the factors affecting the efficacy and safety of fluoroquinolone antibiotics. This knowledge could potentially inform the development of new antibiotics with improved properties, addressing challenges such as antimicrobial resistance and adverse effects associated with the fluoroquinolone class.
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